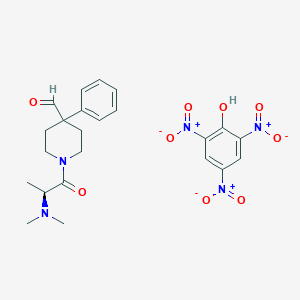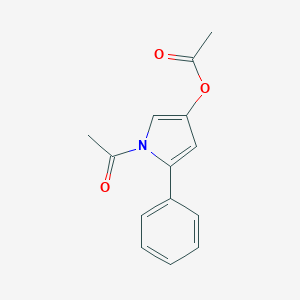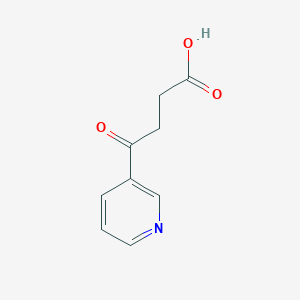
5'-(Tétraphosphate pentahydrogène)adénosine 5'-5'-ester avec sel de tétraammonium d'adénosine
Vue d'ensemble
Description
HU-331 est un médicament anticancéreux à base de quinone synthétisé à partir du cannabidiol, un cannabinoïde présent dans la plante Cannabis sativa. Il a montré une efficacité significative contre les cellules humaines oncogéniques sans provoquer d'arrêt du cycle cellulaire, d'apoptose ou d'activation des caspases . HU-331 est un inhibiteur hautement spécifique de la topoisomérase II de l'ADN, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
HU-331 has been extensively studied for its anticancer properties. It has shown high efficacy against human cancer cell lines in vitro and in vivo . The compound inhibits DNA topoisomerase II, which is crucial for DNA replication and cell division, making it a potent anticancer agent . Additionally, HU-331 has been explored for its potential in treating other diseases, including inflammatory conditions .
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Adenosine 5’-tetraphosphate (Ap4 or ATPP), is the acetyl-CoA synthetase . This enzyme plays a crucial role in the synthesis of acetyl-CoA, a key molecule in metabolism.
Mode of Action
ATPP interacts with its target, acetyl-CoA synthetase, by being produced from ATP and triphosphate (P3) through the action of this enzyme . This interaction results in changes in the enzyme’s activity and the subsequent production of adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of acetyl-CoA. Acetyl-CoA is a central molecule in metabolism, linking glycolysis and beta-oxidation to the citric acid cycle. The production of ATPP and adenosine 5’-pentaphosphate by acetyl-CoA synthetase may have downstream effects on these metabolic pathways .
Result of Action
For example, ATPP is a constituent of aqueous humor in rabbits, where it was found to reduce intraocular pressure . In rats, ATPP has been suggested to play a regulatory role in the aorta .
Action Environment
The action, efficacy, and stability of ATPP can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of ATPP. In alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate . Therefore, the environment in which ATPP is present can significantly impact its action and efficacy.
Méthodes De Préparation
HU-331 est synthétisé à partir du cannabidiol par un processus d'oxydation. La voie de synthèse implique la conversion du cannabidiol en hydroxyquinone de cannabidiol (HU-331) en utilisant des conditions d'oxydation spécifiques . Les méthodes de production industrielle de HU-331 ne sont pas largement documentées, mais la synthèse en laboratoire implique généralement l'utilisation d'agents oxydants pour obtenir la structure quinonique souhaitée .
Analyse Des Réactions Chimiques
HU-331 subit diverses réactions chimiques, notamment :
Oxydation : La principale réaction impliquée dans sa synthèse à partir du cannabidiol.
Réduction : HU-331 peut être réduit en son hydroquinone correspondant.
Substitution : Il peut subir des réactions de substitution au niveau de la partie quinone.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
HU-331 a été étudié de manière approfondie pour ses propriétés anticancéreuses. Il a montré une grande efficacité contre les lignées cellulaires cancéreuses humaines in vitro et in vivo . Le composé inhibe la topoisomérase II de l'ADN, qui est cruciale pour la réplication de l'ADN et la division cellulaire, ce qui en fait un agent anticancéreux puissant . De plus, HU-331 a été étudié pour son potentiel dans le traitement d'autres maladies, notamment les maladies inflammatoires .
Mécanisme d'action
HU-331 exerce ses effets en inhibant l'activité catalytique de la topoisomérase II de l'ADN. Cette inhibition empêche l'enzyme d'introduire des coupures dans les brins d'ADN, ce qui entrave la réplication de l'ADN et la division cellulaire . Contrairement aux autres inhibiteurs de la topoisomérase, HU-331 ne provoque pas de dommages à l'ADN, ce qui le rend moins toxique pour les cellules normales . Les cibles moléculaires et les voies impliquées comprennent la stabilisation du complexe topoisomérase-ADN et l'inhibition de l'activité catalytique de l'enzyme .
Comparaison Avec Des Composés Similaires
HU-331 est unique par rapport aux autres médicaments anticancéreux à base de quinone en raison de sa grande spécificité pour la topoisomérase II de l'ADN et de sa toxicité plus faible . Des composés similaires comprennent :
Doxorubicine : Une anthracycline qui inhibe à la fois la topoisomérase I et II mais présente une toxicité plus élevée.
Mitomycine C : Un autre médicament anticancéreux à base de quinone avec des mécanismes d'action plus larges.
Épirubicine : Une anthracycline synthétique ayant des propriétés anticancéreuses similaires mais une cardiotoxicité plus élevée.
La spécificité et la toxicité plus faible de HU-331 en font un candidat prometteur pour un développement plus poussé comme médicament anticancéreux .
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBCSHRAXKIEQE-LKZCCGPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N14O19P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-36-8 | |
| Record name | Adenosine, 5'-(pentahydrogen tetraphosphate), 5',5'-ester with adenosine, tetraammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


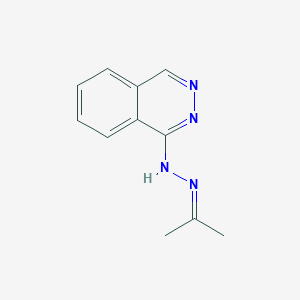

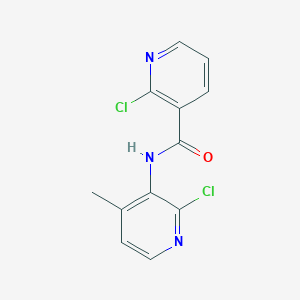
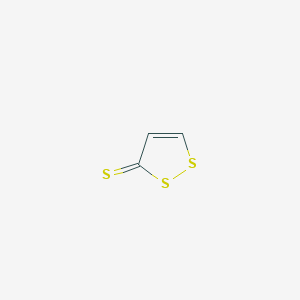

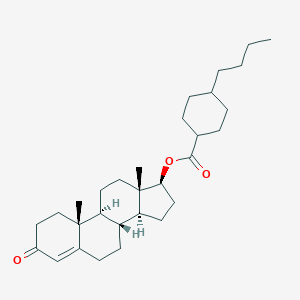
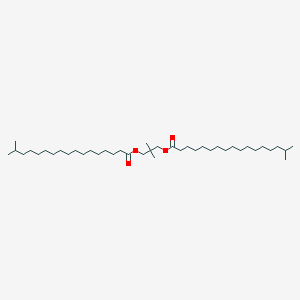
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)

